molecular formula C15H13N5 B1299870 2'-Methyl-1H,1'H-[2,5']bibenzoimidazolyl-5-ylamine CAS No. 505078-87-5

2'-Methyl-1H,1'H-[2,5']bibenzoimidazolyl-5-ylamine

Cat. No.: B1299870
CAS No.: 505078-87-5
M. Wt: 263.3 g/mol
InChI Key: IKRLPAYIOFBMEW-UHFFFAOYSA-N
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Description

2’-Methyl-1H,1’H-[2,5’]bibenzoimidazolyl-5-ylamine is a chemical compound with the molecular formula C15H13N5 and a molecular weight of 263.3 g/mol . This compound is characterized by its unique structure, which includes two benzoimidazole rings connected by a nitrogen atom and a methyl group at the 2’ position. It is primarily used in biochemical research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methyl-1H,1’H-[2,5’]bibenzoimidazolyl-5-ylamine typically involves the condensation of o-phenylenediamine derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the addition of catalysts like hydrochloric acid or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems to control temperature, pressure, and reactant flow rates.

Chemical Reactions Analysis

Types of Reactions

2’-Methyl-1H,1’H-[2,5’]bibenzoimidazolyl-5-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2’-Methyl-1H,1’H-[2,5’]bibenzoimidazolyl-5-ylamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to study metal complexes.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 2’-Methyl-1H,1’H-[2,5’]bibenzoimidazolyl-5-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of its antimicrobial and anticancer properties, the compound may interfere with the replication and survival of microbial or cancer cells by disrupting essential cellular processes.

Comparison with Similar Compounds

2’-Methyl-1H,1’H-[2,5’]bibenzoimidazolyl-5-ylamine can be compared with other benzoimidazole derivatives, such as:

    1H-benzo[d]imidazole: Lacks the additional benzoimidazole ring and methyl group, making it less complex.

    2-Methyl-1H-benzo[d]imidazole: Similar structure but lacks the second benzoimidazole ring.

    5,6-Dimethyl-1H-benzo[d]imidazole: Contains additional methyl groups but lacks the second benzoimidazole ring.

Properties

IUPAC Name

2-(2-methyl-3H-benzimidazol-5-yl)-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5/c1-8-17-11-4-2-9(6-13(11)18-8)15-19-12-5-3-10(16)7-14(12)20-15/h2-7H,16H2,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRLPAYIOFBMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C3=NC4=C(N3)C=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401327897
Record name 2-(2-methyl-3H-benzimidazol-5-yl)-3H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24791145
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

505078-87-5
Record name 2-(2-methyl-3H-benzimidazol-5-yl)-3H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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